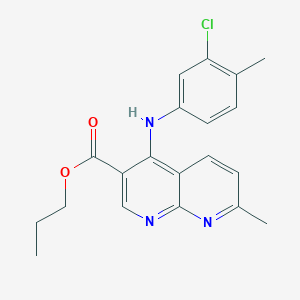
Propyl 4-((3-chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Propyl 4-((3-chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The naphthyridine core is substituted with a propyl carboxylate group, a 3-chloro-4-methylphenyl amino group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine core suggests that the compound may have aromatic properties. The chlorine atom on the phenyl ring, the amino group, and the propyl carboxylate group would all contribute to the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group and the carboxylate group are both capable of participating in various chemical reactions. Additionally, the chlorine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, naphthyridine derivatives have been investigated for their potential as antibacterial agents. For instance, pyridonecarboxylic acids, closely related to the naphthyridine framework, have shown significant antibacterial activity against a range of pathogens. These compounds, including analogs with specific substituents at the naphthyridine core, were found to be more active than certain standard drugs, indicating their potential for further biological studies (H. Egawa et al., 1984) Egawa et al., 1984.
Organometallic Chemistry
In organometallic chemistry, naphthyridine derivatives have been used as ligands to synthesize novel ruthenium catalysts for ketone reduction. These catalysts demonstrate significant potential in catalytic applications, showcasing the versatility of naphthyridine derivatives in synthesizing complex organometallic compounds for industrial and synthetic purposes (S. Facchetti et al., 2016) Facchetti et al., 2016.
Microbiology
In microbiology, the antibacterial and modulatory activities of naphthyridine derivatives have been evaluated in silico and in vitro. These studies indicate that certain naphthyridine compounds could serve as effective antibacterial agents, potentially offering new avenues for treating bacterial infections resistant to traditional antibiotics (F. Figueredo et al., 2020) Figueredo et al., 2020.
Analytical Chemistry
In analytical chemistry, naphthyridine derivatives have been utilized in the development of new fluorescent-based assays for analyzing enzyme activity. The unique fluorescent properties of these compounds enable sensitive and specific detection of enzymatic reactions, highlighting their importance in biochemical and diagnostic research (T. Nalder et al., 2016) Nalder et al., 2016.
Safety and Hazards
Properties
IUPAC Name |
propyl 4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-4-9-26-20(25)16-11-22-19-15(8-6-13(3)23-19)18(16)24-14-7-5-12(2)17(21)10-14/h5-8,10-11H,4,9H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXWSSMMLZJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)C)Cl)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)
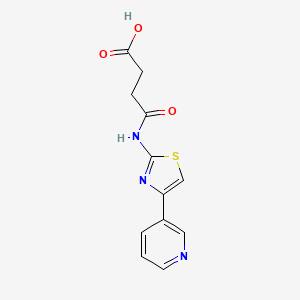
![N-(3,4-difluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2872128.png)
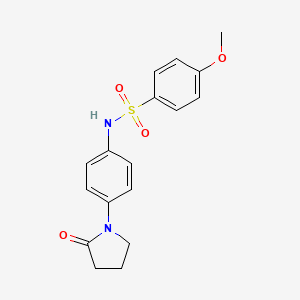

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)
![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)
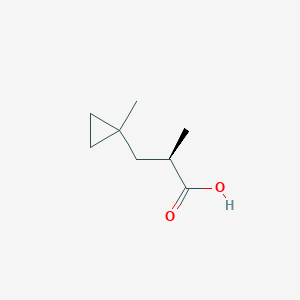
![2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol](/img/structure/B2872143.png)
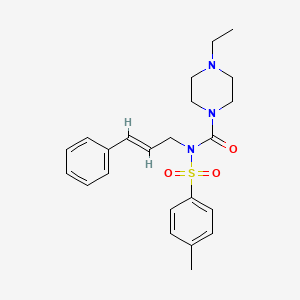
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2872146.png)

